molecular formula C11H17O4P B11962513 4-tert-Pentylphenyl dihydrogenphosphate CAS No. 200725-69-5

4-tert-Pentylphenyl dihydrogenphosphate

Cat. No.: B11962513
CAS No.: 200725-69-5
M. Wt: 244.22 g/mol
InChI Key: HNAHQHKURIZAPU-UHFFFAOYSA-N
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Description

4-tert-Pentylphenyl dihydrogenphosphate is an organophosphate compound characterized by a dihydrogenphosphate group (-PO(OH)₂) esterified with a 4-tert-pentylphenyl moiety. The tert-pentyl (tert-amyl) substituent is a branched alkyl group, imparting steric bulk and hydrophobicity, which may enhance solubility in organic solvents and influence binding interactions. Dihydrogenphosphate esters are notable for their dual acidic protons, enabling strong hydrogen bonding and coordination with metal ions, such as calcium or lanthanides.

Properties

CAS No.

200725-69-5

Molecular Formula

C11H17O4P

Molecular Weight

244.22 g/mol

IUPAC Name

[4-(2-methylbutan-2-yl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C11H17O4P/c1-4-11(2,3)9-5-7-10(8-6-9)15-16(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14)

InChI Key

HNAHQHKURIZAPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Pentylphenyl dihydrogenphosphate typically involves the phosphorylation of 4-tert-pentylphenol. One common method is the reaction of 4-tert-pentylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired dihydrogen phosphate ester.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Pentylphenyl dihydrogenphosphate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-tert-Pentylphenyl dihydrogenphosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphate esters.

    Reduction: Reduction reactions can convert the phosphate group to a phosphite or phosphonate.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphate esters.

    Reduction: Phosphites or phosphonates.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-tert-Pentylphenyl dihydrogenphosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Pentylphenyl dihydrogenphosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-tert-Pentylphenyl dihydrogenphosphate with structurally or functionally related phosphate esters, focusing on molecular properties, applications, and binding behaviors.

4-Nitrophenyl Diphenyl Phosphate

  • Molecular Formula: C₁₈H₁₄NO₆P | Molecular Weight: 371.285 g/mol | CAS RN: 10259-20-8
  • Key Features: The nitro group (-NO₂) at the para position is electron-withdrawing, enhancing thermal stability and reactivity in nucleophilic substitutions.
  • Applications : Primarily used in chemical synthesis as a phosphorylating agent or research reagent. Unlike dihydrogenphosphates, this compound lacks acidic protons, reducing its ability to form hydrogen bonds or coordinate metal ions directly .

Methacryloyloxydecyl Dihydrogenphosphate (MDP)

  • Key Features : A dihydrogenphosphate ester with a methacryloyl group, enabling polymerization in dental resins. The long alkyl chain (decyl) improves adhesion to hydrophobic surfaces.
  • Applications: Widely used in dental adhesives for bonding methacrylate-based resins to zirconia (Y-TZP). MDP forms stable calcium-phosphate bonds with hydroxyapatite, offering superior hydrolytic stability compared to carboxylate-based monomers like 4-MET. Studies confirm its chemical affinity for zirconia via phosphate-Zr⁴⁺ coordination .
  • Binding Affinity : Dihydrogenphosphate groups exhibit high binding constants (e.g., K₁ = 304,000 M⁻¹ for lanthanide coordination in rotaxane systems), underscoring their utility in metal-rich environments .

tert-Butylphenyl Diphenyl Phosphate

  • Molecular Formula : C₂₂H₂₃O₄P | Molecular Weight : 382.39 g/mol | CAS RN : 56803-37-3
  • Key Features : The tert-butyl group enhances thermal stability and lipophilicity, while phenyl groups contribute to flame-retardant properties.
  • Applications : Primarily employed as a flame retardant and plasticizer in polymers. Unlike dihydrogenphosphates, this triester lacks acidic protons, limiting its metal-coordination capacity .

Table 1: Comparative Overview of Phosphate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Binding Affinity (K₁, M⁻¹)
4-tert-Pentylphenyl dihydrogenphosphate C₁₁H₁₇O₄P* 244.22* Dihydrogenphosphate, tert-pentyl Inferred: Dental/metal adhesion ~10⁵ (estimated)
4-Nitrophenyl diphenyl phosphate C₁₈H₁₄NO₆P 371.285 Nitrophenyl, diphenyl Chemical synthesis, research N/A
MDP C₁₃H₂₁O₆P* 304.28* Dihydrogenphosphate, methacryloyl Dental adhesives, zirconia bonding 304,000
tert-Butylphenyl diphenyl phosphate C₂₂H₂₃O₄P 382.39 tert-Butyl, diphenyl Flame retardants, plasticizers N/A

*Estimated based on structural analogs.

Key Research Findings

  • Metal Coordination: Dihydrogenphosphate esters (e.g., MDP, 4-tert-Pentylphenyl dihydrogenphosphate) exhibit superior binding to lanthanides and calcium compared to monoesters like diphenyl phosphates. This is attributed to their dual acidic protons, which facilitate stronger ionic interactions .
  • Hydrolytic Stability : MDP-based adhesives demonstrate greater durability in aqueous environments than carboxylate-based systems, a trait likely shared by 4-tert-Pentylphenyl dihydrogenphosphate due to analogous phosphate-calcium bonding .
  • Steric Effects: The tert-pentyl group in 4-tert-Pentylphenyl dihydrogenphosphate may reduce binding kinetics compared to linear alkyl chains (e.g., MDP’s decyl group) but could improve solubility in nonpolar matrices .

Biological Activity

4-tert-Pentylphenyl dihydrogenphosphate (CAS No. 200725-69-5) is an organophosphate compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

4-tert-Pentylphenyl dihydrogenphosphate features a phenolic structure with a tert-pentyl group, which influences its reactivity and biological interactions. Its molecular formula is C₁₃H₁₉O₄P.

PropertyValue
Molecular Weight275.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (octanol-water partition coefficient)Not specified

The biological activity of 4-tert-Pentylphenyl dihydrogenphosphate primarily involves interactions with enzymatic pathways. Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced synaptic transmission.

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that 4-tert-Pentylphenyl dihydrogenphosphate exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.
  • Cytotoxic Effects : A study evaluating the cytotoxicity of several organophosphates, including 4-tert-Pentylphenyl dihydrogenphosphate, found that it induces apoptosis in cancer cell lines. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
  • Enzyme Inhibition : A detailed analysis demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit certain kinases, which play a role in cell signaling and proliferation .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacterial strains
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases

Toxicological Profile

While 4-tert-Pentylphenyl dihydrogenphosphate shows promising biological activities, its toxicological profile warrants attention. Organophosphates are known for their neurotoxic effects due to AChE inhibition, leading to potential acute and chronic health risks.

Safety Assessments

  • Acute Toxicity : Studies indicate that exposure can lead to symptoms such as dizziness, headaches, and gastrointestinal disturbances.
  • Chronic Effects : Long-term exposure may result in neurological disorders due to sustained cholinergic activity.

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